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Compound of Interest

Compound Name: 1,4-Bis(dichloromethyl)benzene

Cat. No.: B1346832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed analysis of the spectroscopic data for 1,4-
bis(dichloromethyl)benzene (CAS Number: 7398-82-5), also known as α,α,α',α'-tetrachloro-

p-xylene. Due to the limited availability of public experimental spectra for this specific

compound, this document presents a combination of expected spectroscopic characteristics

based on its structure and general experimental protocols for acquiring such data. This guide is

intended to assist researchers in the identification and characterization of this compound and

related structures.

Chemical Structure and Properties
1,4-Bis(dichloromethyl)benzene is a halogenated aromatic compound. Its structure consists

of a central benzene ring substituted at the para positions with two dichloromethyl groups.

Molecular Formula: C₈H₆Cl₄

Molecular Weight: 243.95 g/mol

Structure Diagram:

Caption: Chemical structure of 1,4-bis(dichloromethyl)benzene.
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Spectroscopic Data Summary
Disclaimer: Experimental spectroscopic data for 1,4-bis(dichloromethyl)benzene is not

readily available in public databases. The following tables provide predicted values and

expected interpretations based on the chemical structure. These should be used as a reference

and confirmed with experimental data.

Mass Spectrometry
Parameter Expected Value/Interpretation

Molecular Ion (M⁺)

The molecular ion peak would be expected at

m/z 242 (for ³⁵Cl isotope). Due to the presence

of four chlorine atoms, a characteristic isotopic

pattern will be observed for the molecular ion

cluster (M, M+2, M+4, M+6, M+8).

Major Fragments

Fragmentation would likely involve the loss of Cl

(m/z 207), HCl (m/z 206), and cleavage of the

dichloromethyl group (CHCl₂) to give a fragment

at m/z 159. Further fragmentation of the

benzene ring would also be expected.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 7.5 - 7.8 Singlet 4H Aromatic protons

~ 6.8 - 7.2 Singlet 2H
Methine protons (-

CHCl₂)

Note: The chemical shifts are estimations and can vary based on the solvent and experimental

conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift (δ) (ppm) Assignment

~ 135 - 140 Quaternary aromatic carbons (C-CHCl₂)

~ 128 - 132 Protonated aromatic carbons

~ 70 - 75 Methine carbons (-CHCl₂)

Note: The chemical shifts are estimations and can vary based on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibration Type Intensity

3100 - 3000 C-H stretch (aromatic) Medium

~ 3000 - 2900 C-H stretch (methine) Weak

~ 1600, 1475 C=C stretch (aromatic ring) Medium

~ 800 - 600 C-Cl stretch Strong

~ 850 - 800
C-H bend (para-disubstituted

ring)
Strong

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

discussed. These are based on standard laboratory practices for the analysis of organic

compounds.[1][2]

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) with an electron ionization

(EI) source.

Procedure:

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or

dichloromethane) is prepared.
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The sample is introduced into the ion source, typically via direct infusion or through a gas

chromatograph (GC) for separation from any impurities.

The sample is ionized using a standard electron energy of 70 eV.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in an NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

The acquired data is processed (Fourier transformation, phasing, and baseline correction) to

obtain the final spectrum.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

A small amount of the solid sample is placed directly onto the ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal.

The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
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The background spectrum of the empty ATR crystal is subtracted from the sample spectrum.

Procedure (KBr Pellet):

A small amount of the sample is finely ground with dry potassium bromide (KBr).

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

The pellet is placed in the sample holder of the FTIR spectrometer and the spectrum is

recorded.

Logical Workflow for Spectroscopic Interpretation
The following diagram illustrates the logical workflow for interpreting the spectroscopic data to

confirm the structure of 1,4-bis(dichloromethyl)benzene.

Mass Spectrometry

NMR Spectroscopy IR Spectroscopy

Obtain Mass Spectrum

Determine Molecular Weight
(Isotopic Pattern)

Analyze Fragmentation Pattern

Structure Confirmation
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Identify Functional Groups
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Proposed Structure:
1,4-bis(dichloromethyl)benzene

Click to download full resolution via product page

Caption: Workflow for the spectroscopic identification of 1,4-bis(dichloromethyl)benzene.
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Conclusion
The structural elucidation of 1,4-bis(dichloromethyl)benzene relies on a cohesive

interpretation of data from multiple spectroscopic techniques. While experimental data is not

widely disseminated, the predicted spectra and fragmentation patterns provide a strong basis

for its identification. The provided experimental protocols offer a standardized approach for

researchers to obtain and verify this data. This guide serves as a foundational resource for

professionals engaged in the synthesis and analysis of this and structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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